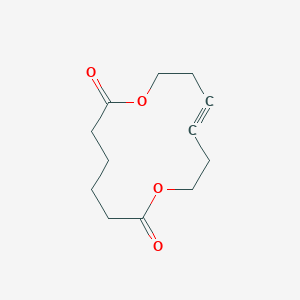
6-Acetoxy-naphthalene-2-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Acetoxy-naphthalene-2-sulfonyl chloride is an organic compound with the molecular formula C12H9ClO4S It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both acetoxy and sulfonyl chloride functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetoxy-naphthalene-2-sulfonyl chloride typically involves the acetylation of naphthalene-2-sulfonyl chloride. One common method is the reaction of naphthalene-2-sulfonyl chloride with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Acetoxy-naphthalene-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to yield naphthalene-2-sulfonic acid and acetic acid.
Reduction: Reduction of the sulfonyl chloride group can produce the corresponding sulfonyl hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Catalysts: Pyridine, triethylamine.
Solvents: Dichloromethane, tetrahydrofuran.
Conditions: Reflux, room temperature, or elevated temperatures depending on the reaction.
Major Products
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Ester Derivatives: Formed by reaction with alcohols.
Sulfonothioate Derivatives: Formed by reaction with thiols.
Naphthalene-2-sulfonic Acid: Formed by hydrolysis.
Wissenschaftliche Forschungsanwendungen
6-Acetoxy-naphthalene-2-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 6-Acetoxy-naphthalene-2-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate. The acetoxy group can also participate in esterification reactions, further expanding its utility in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene-2-sulfonyl chloride: Lacks the acetoxy group, making it less versatile in certain reactions.
6-Hydroxy naphthalene-2-sulfonyl chloride: Contains a hydroxyl group instead of an acetoxy group, leading to different reactivity and applications.
6-Methoxy naphthalene-2-sulfonyl chloride: Contains a methoxy group, which can influence its reactivity and solubility.
Uniqueness
6-Acetoxy-naphthalene-2-sulfonyl chloride is unique due to the presence of both acetoxy and sulfonyl chloride functional groups. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in synthetic and industrial chemistry.
Eigenschaften
Molekularformel |
C12H9ClO4S |
|---|---|
Molekulargewicht |
284.72 g/mol |
IUPAC-Name |
(6-chlorosulfonylnaphthalen-2-yl) acetate |
InChI |
InChI=1S/C12H9ClO4S/c1-8(14)17-11-4-2-10-7-12(18(13,15)16)5-3-9(10)6-11/h2-7H,1H3 |
InChI-Schlüssel |
QLKAEIJFEMKGNO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(Bromomethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B8304888.png)
![1,1-Dimethylethyl 4-[bis(phenylmethyl)amino]-1-piperidinecarboxylate](/img/structure/B8304895.png)
![2-[(2-{[tert-butyl(dimethyl)silyl]oxy}ethyl)amino]-N-[5-(3,5-difluorobenzyl)-1H-indazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide](/img/structure/B8304900.png)
![5-(4-Chloro-2-trifluoromethyl-phenyl)-3-(4-methoxy-phenyl)-3h-[1,2,3]triazol-4-ylamine](/img/structure/B8304908.png)









